Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
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Overview
Description
Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique azepino[4,5-b]indole skeleton, which is a seven-membered ring fused to an indole moiety. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones . This reaction is known for its ability to form indole-annulated heterocyclic structures. The direct C-H functionalization of 2-alkyl tryptamines has been employed to assemble the azepino[4,5-b]indole skeleton . Another method involves the ring expansion of ammonium ylide, formed by the reaction of tetrahydro-β-carbolines with diazo compounds .
Industrial Production Methods
Industrial production methods for azepino[4,5-b]indole derivatives often rely on scalable synthetic routes that ensure high yields and operational simplicity. The use of Brønsted acid catalysis has been reported to be effective in preparing these derivatives under mild and environmentally benign conditions .
Chemical Reactions Analysis
Types of Reactions
Azepino[4,5-b]indole derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of azepino[4,5-b]indole derivatives can lead to the formation of quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the azepino[4,5-b]indole skeleton into more saturated analogs.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted azepino[4,5-b]indole derivatives, which can exhibit diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: These compounds serve as valuable intermediates in the synthesis of complex organic molecules and natural products.
Industry: In the pharmaceutical industry, azepino[4,5-b]indole derivatives are being investigated as lead compounds for drug development.
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, the structural similarity of azepino[4,5-b]indole derivatives to natural alkaloids allows them to interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure compared to azepino[4,5-b]indole, indole is a fundamental building block in organic chemistry and is present in many natural products.
Tetrahydro-β-carboline: This compound shares a similar ring structure but lacks the additional functional groups present in azepino[4,5-b]indole derivatives.
Quinoline: Another heterocyclic compound, quinoline, has a similar nitrogen-containing ring but differs in its overall structure and properties.
Uniqueness
Azepino[4,5-b]indole derivatives are unique due to their seven-membered ring fused to an indole moiety, which imparts distinct chemical and biological properties. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further enhances their potential as therapeutic agents.
Properties
Molecular Formula |
C31H33N3O2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 9-(dibenzylamino)-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C31H33N3O2/c1-4-36-30(35)26-18-32-21-31(2,3)28-25-17-24(15-16-27(25)33-29(26)28)34(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18,32-33H,4,19-21H2,1-3H3 |
InChI Key |
AAYOSEQMJNCVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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